molecular formula C24H17N3O2 B292810 3-allyl-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one

3-allyl-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one

Cat. No. B292810
M. Wt: 379.4 g/mol
InChI Key: ISEAFOTXLOGQFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that has a unique structure and possesses several beneficial properties.

Mechanism of Action

The mechanism of action of 3-allyl-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It also possesses free radical scavenging properties and can prevent oxidative damage to cells.
Biochemical and Physiological Effects:
3-allyl-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one has several biochemical and physiological effects. It has been found to reduce inflammation, inhibit the growth of cancer cells, and prevent bacterial growth. It also possesses antioxidant properties and can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The advantages of using 3-allyl-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one in lab experiments include its unique structure and beneficial properties. However, its limitations include the need for specialized equipment and expertise to synthesize and purify the compound.

Future Directions

There are several future directions for the research on 3-allyl-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one. These include:
1. Further investigation into the mechanism of action of the compound.
2. Exploration of the compound's potential in the treatment of various diseases.
3. Synthesis of analogs of the compound to study their properties and potential applications.
4. Investigation of the compound's potential as a drug delivery system.
5. Study of the compound's interactions with other compounds and its potential synergistic effects.
Conclusion:
3-allyl-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one is a unique chemical compound that possesses several beneficial properties. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a promising candidate for further research. The synthesis method for the compound is complex, but its potential applications make it a worthwhile area of study for the scientific community.

Synthesis Methods

The synthesis method for 3-allyl-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one involves the reaction of 3-allyl-7,9-diphenylpyrido[3',2':4,5]furo[2,3-d]pyrimidin-4(3H)-one with an oxidizing agent such as hydrogen peroxide. The reaction takes place in the presence of a catalyst such as potassium carbonate and a solvent such as ethanol. The product obtained is then purified using column chromatography.

Scientific Research Applications

3-allyl-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one has several scientific research applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been used in the synthesis of various other compounds that possess beneficial properties.

properties

Molecular Formula

C24H17N3O2

Molecular Weight

379.4 g/mol

IUPAC Name

11,13-diphenyl-5-prop-2-enyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

InChI

InChI=1S/C24H17N3O2/c1-2-13-27-15-25-21-20-18(16-9-5-3-6-10-16)14-19(17-11-7-4-8-12-17)26-23(20)29-22(21)24(27)28/h2-12,14-15H,1,13H2

InChI Key

ISEAFOTXLOGQFQ-UHFFFAOYSA-N

SMILES

C=CCN1C=NC2=C(C1=O)OC3=C2C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C=CCN1C=NC2=C(C1=O)OC3=C2C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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